4,4'-Methylenebis(2,5-di-tert-butylphenol)
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Overview
Description
4,4’-Methylenebis(2,5-di-tert-butylphenol) is a synthetic organic compound with the molecular formula C29H44O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,5-di-tert-butylphenol) typically involves the reaction of 2,5-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenol units. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,5-di-tert-butylphenol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of formaldehyde to a solution of 2,5-di-tert-butylphenol, followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2,5-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-Methylenebis(2,5-di-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 4,4’-Methylenebis(2,5-di-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
Uniqueness
4,4’-Methylenebis(2,5-di-tert-butylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct antioxidant properties and reactivity compared to its analogs. Its ability to effectively stabilize materials and prevent oxidative degradation makes it a valuable compound in various industrial and research applications.
Properties
CAS No. |
133090-41-2 |
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Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C29H44O2/c1-26(2,3)20-16-24(30)22(28(7,8)9)14-18(20)13-19-15-23(29(10,11)12)25(31)17-21(19)27(4,5)6/h14-17,30-31H,13H2,1-12H3 |
InChI Key |
XOJRBTBFGUKLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1CC2=CC(=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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